molecular formula C7H10FN3 B13618817 3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine

3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine

Cat. No.: B13618817
M. Wt: 155.17 g/mol
InChI Key: ZYHGZHPQFNHGIY-UHFFFAOYSA-N
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Description

3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine is a heterocyclic organic compound with the molecular formula C7H11FN3. This compound is characterized by a cyclobutyl group attached to the pyrazole ring, which also contains a fluorine atom and an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine typically involves the reaction of cyclobutylamine with 4-fluoropyrazole under specific conditions. One common method involves the use of diethyl malonate and 3-cyclobutyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in a high-temperature reaction . Another approach includes the reaction of aminopyrazole with Meldrum’s acid in the presence of POCl3 and benzyltriethylammonium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclobutyl-4-fluoro-1H-pyrazol-5-amine is unique due to the presence of both a cyclobutyl group and a fluorine atom on the pyrazole ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and development.

Properties

Molecular Formula

C7H10FN3

Molecular Weight

155.17 g/mol

IUPAC Name

5-cyclobutyl-4-fluoro-1H-pyrazol-3-amine

InChI

InChI=1S/C7H10FN3/c8-5-6(4-2-1-3-4)10-11-7(5)9/h4H,1-3H2,(H3,9,10,11)

InChI Key

ZYHGZHPQFNHGIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(C(=NN2)N)F

Origin of Product

United States

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